molecular formula C7H5ClN2 B597095 7-Chloro-1H-pyrrolo[3,2-C]pyridine CAS No. 1260771-44-5

7-Chloro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B597095
CAS No.: 1260771-44-5
M. Wt: 152.581
InChI Key: ICOYDOOXZXFCQF-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[3,2-C]pyridine is a chemical compound with the molecular weight of 152.58 . It is a potent and selective negative allosteric modulator of mGlu5 receptors, which are involved in the regulation of glutamate signaling in the central nervous system . This compound has shown potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with a chlorine atom at the 7-position . The exact structure can be represented by the SMILES string Clc1ccc2[nH]ccc2n1 .


Physical And Chemical Properties Analysis

This compound is a brown liquid . It has a molecular weight of 152.58 . The compound has a predicted boiling point of 290.6°C and a density of 1.425 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Kinase Inhibitors

The pyrrolo[3,2-c]pyridine scaffold, similar to pyrazolo[3,4-b]pyridine, has been extensively used in the design of kinase inhibitors due to its versatile binding modes. These compounds often target the hinge region of kinases, crucial for inhibitor binding. The utility of such scaffolds in medicinal chemistry is highlighted by their ability to interact with various kinases, suggesting their potential in therapeutic applications, particularly in cancer treatment (Wenglowsky, 2013).

Heterocyclic Compounds in Medicinal Chemistry

The synthesis and properties of compounds containing the pyrrolo[3,2-c]pyridine moiety, along with other heterocyclic structures like benzimidazoles and benzothiazoles, have been extensively studied. These compounds exhibit a wide range of spectroscopic, structural, magnetic, and biological activities, making them valuable in various chemical and medicinal applications. Their complexation with metals and diverse protonation forms add to their utility in designing novel therapeutic agents and sensors (Boča, Jameson, & Linert, 2011).

Optical Sensors and Bioactive Molecules

Compounds based on the pyrrolo[3,2-c]pyridine scaffold, among other N-heterocycles, have been employed as recognition units in optical sensors due to their biological significance. The ability of these compounds to form coordination and hydrogen bonds makes them suitable for sensing applications, besides their wide range of biological and medicinal uses. This highlights the versatility and significance of pyrrolo[3,2-c]pyridine derivatives in both sensing technology and therapeutic applications (Jindal & Kaur, 2021).

Pyrrolidine in Drug Discovery

Pyrrolidine, a closely related nitrogen heterocycle, is widely used in medicinal chemistry due to its saturated scaffold and the ability to efficiently explore the pharmacophore space. This versatility is also applicable to pyrrolo[3,2-c]pyridine compounds, which, through modifications, can lead to novel biologically active compounds with potential therapeutic applications. The review of pyrrolidine-based molecules underscores the importance of saturated heterocycles in drug discovery and the potential for pyrrolo[3,2-c]pyridine derivatives to contribute similarly (Li Petri et al., 2021).

Mechanism of Action

7-Chloro-1H-pyrrolo[3,2-C]pyridine acts as a negative allosteric modulator of mGlu5 receptors . These receptors play a crucial role in the regulation of glutamate signaling in the central nervous system .

Safety and Hazards

7-Chloro-1H-pyrrolo[3,2-C]pyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is toxic if swallowed and causes serious eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

7-chloro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOYDOOXZXFCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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